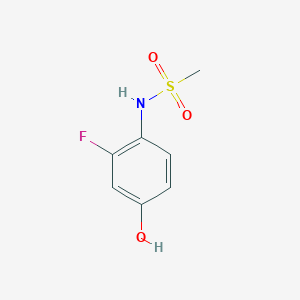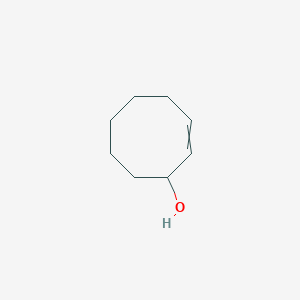
2-Cycloocten-1-ol
描述
2-Cycloocten-1-ol is a chemical compound known for its unique structural and chemical properties It is characterized by the presence of a double bond in the E-configuration, which significantly influences its reactivity and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloocten-1-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of a precursor compound that undergoes a series of chemical reactions, such as hydrogenation and isomerization, to form this compound. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain this compound with the desired specifications.
化学反应分析
Types of Reactions
2-Cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, 2-Cycloocten-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.
作用机制
The mechanism of action of 2-Cycloocten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(2E)-Butene: Similar in having an E-configuration double bond but differs in its functional groups and reactivity.
(2E)-Hexene: Another compound with an E-configuration double bond, used for comparison in terms of reactivity and applications.
Uniqueness
2-Cycloocten-1-ol stands out due to its specific functional groups and the resulting chemical properties
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2 |
InChI 键 |
UJZBDMYKNUWDPM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC=CC(CC1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
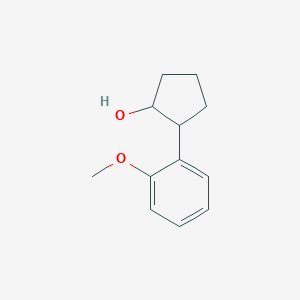

![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8796396.png)
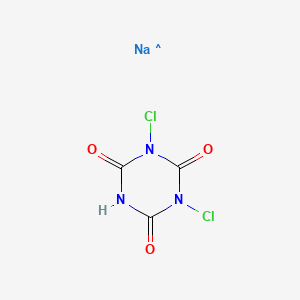
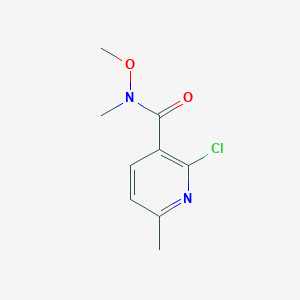
![1H-Pyrrolo[2,3-B]pyridine-1-sulfonamide, N,N-dimethyl-3-(2,2,2-trifluoroacetyl)-](/img/structure/B8796420.png)
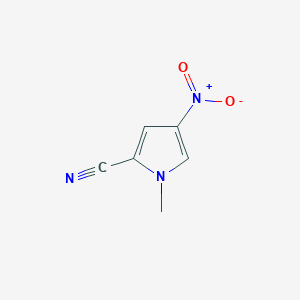

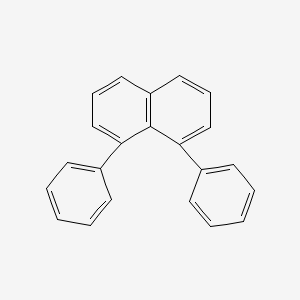
![7-Chlorothieno[3,2-B]pyridine-6-carboxamide](/img/structure/B8796442.png)
![2-Chloro-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8796449.png)
